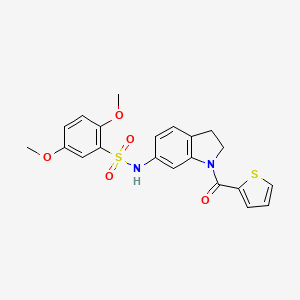

2,5-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

The molecule comprises a benzenesulfonamide core substituted with two methoxy groups at positions 2 and 3. The sulfonamide nitrogen is linked to an indoline moiety, which is further functionalized with a thiophene-2-carbonyl group.

Properties

IUPAC Name |

2,5-dimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-27-16-7-8-18(28-2)20(13-16)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h3-8,11-13,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAVOXRNAOCIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 2,5-dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives, it is likely that this compound may exert a range of molecular and cellular effects.

Biological Activity

2,5-Dimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound belonging to the class of indole derivatives. Its unique structure, combining an indole moiety with a thiophene ring and a benzenesulfonamide group, suggests potential for diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Indole Moiety : This can be achieved through cyclization techniques involving appropriate precursors.

- Formation of the Thiophene Ring : The thiophene component is often synthesized using standard heterocyclic chemistry methods.

- Coupling Reaction : The final compound is formed through a coupling reaction between the indole derivative and the benzenesulfonamide.

These synthetic routes are optimized for yield and purity, ensuring the compound's suitability for biological evaluation.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects across multiple cancer cell lines. For instance:

- In vitro Studies : Compounds with similar structures have shown potent activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds were compared to etoposide, a well-known chemotherapeutic agent, demonstrating lower toxicity to normal cells while effectively inducing apoptosis in cancer cells .

The proposed mechanisms of action for this class of compounds include:

- Topoisomerase Inhibition : Some derivatives act as selective inhibitors of topoisomerase II, interfering with DNA replication and transcription processes essential for cancer cell proliferation .

- Reactive Oxygen Species (ROS) Induction : The compounds have been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

A few notable case studies highlight the biological activity of related compounds:

- Study on Topoisomerase Inhibitors : A study evaluated several new compounds based on thiophene and indole structures for their ability to inhibit topoisomerase II. Three compounds demonstrated significant inhibitory activity without intercalating DNA, suggesting a targeted mechanism .

- Antitumor Activity Assessment : Another investigation reported that certain indole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with overlapping functional groups or synthetic pathways, enabling indirect comparisons. Below is an analysis of key analogs from the literature:

Thiazolo-Pyrimidine Derivatives (11a, 11b)

These compounds share sulfonamide-like frameworks and heterocyclic systems. For example:

- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Molecular Formula: C₂₂H₁₇N₃O₃S Key Features: A thiazolo-pyrimidine core with a cyano group and furan substituent. Synthesis: Prepared via condensation of chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (68% yield) . Spectroscopy: IR peaks at 2,209 cm⁻¹ (CN), ¹H-NMR signals for aromatic protons (δ 6.67–8.01) .

| Property | 11a | 11b | Target Compound (Inferred) |

|---|---|---|---|

| Core Structure | Thiazolo-pyrimidine | Thiazolo-pyrimidine | Benzenesulfonamide-indoline |

| Key Substituents | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene | Thiophene-2-carbonyl, dimethoxy |

| Yield | 68% | 68% | N/A (No data) |

| Functional Groups | CN, CO | CN, CO | SO₂NH, CO, OCH₃ |

Comparison: The target compound’s benzenesulfonamide and thiophene groups may enhance solubility or receptor binding compared to the rigid thiazolo-pyrimidine cores of 11a/b. However, the absence of a cyano group could reduce electrophilic reactivity .

Pyrimido-Quinazoline Derivative (12)

- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

| Property | 12 | Target Compound (Inferred) |

|---|---|---|

| Core Structure | Pyrimido-quinazoline | Benzenesulfonamide-indoline |

| Bioactive Moieties | Furan, CN | Thiophene, SO₂NH |

| Melting Point | 268–269°C | Likely >250°C (rigid structure) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.